[4-[(4-Methoxyphenyl)carbamoyl]phenyl] 4-nitrobenzoate
Overview
Description
[4-[(4-Methoxyphenyl)carbamoyl]phenyl] 4-nitrobenzoate: is an organic compound with the molecular formula C21H16N2O6 It is known for its unique structural properties, which include a methoxyphenyl group, a carbamoyl group, and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Methoxyphenyl)carbamoyl]phenyl] 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 4-[(4-methoxyphenyl)carbamoyl]phenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: [4-[(4-Methoxyphenyl)carbamoyl]phenyl] 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide (NaOMe).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide (NaOMe).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: 4-[(4-Methoxyphenyl)carbamoyl]phenyl 4-aminobenzoate.
Substitution: 4-[(4-Hydroxyphenyl)carbamoyl]phenyl 4-nitrobenzoate.
Hydrolysis: 4-[(4-Methoxyphenyl)carbamoyl]phenol and 4-nitrobenzoic acid.
Scientific Research Applications
Chemistry: In chemistry, [4-[(4-Methoxyphenyl)carbamoyl]phenyl] 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its structural features allow it to interact with specific biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [4-[(4-Methoxyphenyl)carbamoyl]phenyl] 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-[(4-Methoxyphenyl)amino]phenyl 4-nitrobenzoate
- 4-[(4-Methoxyphenyl)carbamoyl]phenyl 4-aminobenzoate
- 4-[(4-Hydroxyphenyl)carbamoyl]phenyl 4-nitrobenzoate
Comparison: Compared to similar compounds, [4-[(4-Methoxyphenyl)carbamoyl]phenyl] 4-nitrobenzoate is unique due to the presence of both a methoxy group and a nitro group. This combination of functional groups imparts distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s solubility and stability, while the nitro group provides a site for reduction and subsequent biochemical interactions .
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)carbamoyl]phenyl] 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-28-18-12-6-16(7-13-18)22-20(24)14-4-10-19(11-5-14)29-21(25)15-2-8-17(9-3-15)23(26)27/h2-13H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCVGNSNBMRYML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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